molecular formula C10H14BrNO2 B6271590 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide CAS No. 1017031-76-3

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide

Cat. No.: B6271590
CAS No.: 1017031-76-3
M. Wt: 260.1
InChI Key:
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Description

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It features a bromine atom, a furan ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2-bromo-N-(furan-2-ylmethyl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and furan ring may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is unique due to its combination of a bromine atom, furan ring, and butanamide moiety. This unique structure may confer specific chemical reactivity and biological activity that is not observed in similar compounds.

Properties

CAS No.

1017031-76-3

Molecular Formula

C10H14BrNO2

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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